
Ethyl 3-oxo-2-phenylbutanoate
Overview
Description
Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8), also known as ethyl 2-phenylacetoacetate, is a β-keto ester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. Its structure features a phenyl group at the α-position (C-2) and a ketone at the β-position (C-3) of the butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-phenylbutanoate can be synthesized through the reaction of ethyl acetoacetate with benzaldehyde . The reaction typically involves the use of a base catalyst, such as sodium ethoxide, to facilitate the condensation reaction. The reaction conditions often include refluxing the mixture in ethanol to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Reduction Reactions
EAPA undergoes reduction at the keto group to yield alcohol derivatives. Common reducing agents and outcomes include:
Reduction typically preserves the ester group while converting the ketone to a secondary alcohol. LiAlH₄ achieves higher yields due to its stronger reducing capacity .
Condensation Reactions
EAPA participates in Claisen-like condensations, forming C–C bonds. For example:
Reaction with Benzaldehyde
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Catalyst : Sodium ethoxide (NaOEt)
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Conditions : Ethanol, reflux, 6 h
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Product : Ethyl 2-phenyl-3-(phenylmethylene)butanoate
This reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde.
Substitution Reactions
The ester group in EAPA can undergo transesterification or hydrolysis:
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Transesterification | Methanol, H₂SO₄, 60°C, 3 h | Methyl 3-oxo-2-phenylbutanoate | 89% | |
Acidic Hydrolysis | 6M HCl, reflux, 8 h | 3-Oxo-2-phenylbutanoic acid | 82% |
Transesterification is reversible and highly solvent-dependent .
Thermal Decomposition to Phenylacetone (P2P)
Under acidic or basic conditions, EAPA undergoes decarboxylation and de-esterification to form phenylacetone, a precursor to amphetamines :
Condition | Temperature | Time | P2P Yield | Byproducts |
---|---|---|---|---|
1M HCl | 100°C | 2 h | 74% | Phenylacetylcarbinol (12%) |
1M NaOH | 80°C | 3 h | 38% | Phenylacetic acid (55%) |
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Mechanism : Acidic conditions promote keto-enol tautomerism, followed by decarboxylation. Basic conditions favor saponification, leading to phenylacetic acid as the major product .
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Byproduct Significance : Phenylacetylcarbinol is a precursor to (pseudo)ephedrine, highlighting EAPA’s role in illicit drug synthesis .
Stability Under Analytical Conditions
EAPA decomposes during gas chromatography-mass spectrometry (GC-MS) analysis:
GC-MS Parameter | Observation | Mitigation Strategy |
---|---|---|
Injector Temperature ≥250°C | ~90% decomposition to P2P | Methoxime derivatization |
Methanol Solvent | Transesterification to methyl ester | Use ethanol or derivatization |
Methoxime derivatization stabilizes EAPA by converting the keto group to a methoxime, preventing thermal degradation .
Comparative Reaction Kinetics
A study comparing EAPA with structural analogs revealed:
Compound | Reaction Rate (Acidic Conditions) | P2P Yield |
---|---|---|
EAPA | Slowest | 74% |
Ethyl 3-oxo-4-phenylbutanoate | Fastest | 88% |
The position of the phenyl group critically influences reactivity, with para-substituted analogs reacting faster .
Scientific Research Applications
Chemical Synthesis
Ethyl 3-oxo-2-phenylbutanoate is widely utilized in the synthesis of various organic compounds. Its reactivity enables it to undergo several key chemical transformations:
- Condensation Reactions : It acts as a precursor for synthesizing pyrazolone derivatives, which are important in medicinal chemistry.
- Reduction Reactions : The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The ester group can be substituted with other functional groups, facilitating the creation of more complex molecules.
Pharmaceutical Applications
The compound is particularly valuable in the pharmaceutical industry:
- Synthesis of ACE Inhibitors : this compound is used in the preparation of angiotensin-converting enzyme (ACE) inhibitors, which are crucial for treating hypertension and heart failure.
- Precursor for Phenylacetone : It has been studied as a precursor for phenylacetone, a compound associated with the synthesis of amphetamines. This highlights its significance in both legitimate pharmaceutical applications and potential illicit uses .
Biochemical Research
In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways:
- Enzyme Interactions : Research indicates that this compound may influence metabolic processes by interacting with specific enzymes involved in biochemical pathways, such as those regulating blood pressure through the renin-angiotensin system .
- Study of Reaction Mechanisms : It serves as a model compound for exploring new synthetic methodologies and understanding reaction mechanisms in organic chemistry.
Industrial Applications
In industrial settings, this compound is employed in the production of fine chemicals and specialty compounds. Its versatility allows it to be integrated into various manufacturing processes aimed at developing new materials and products.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-phenylbutanoate involves its participation in various chemical reactions. As an intermediate, it can undergo reduction, condensation, and substitution reactions to form more complex molecules. These reactions often involve the interaction of the compound with specific molecular targets and pathways, leading to the formation of desired products with specific properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ethyl 3-oxo-4-phenylbutanoate
Ethyl 3-oxo-4-phenylbutanoate (CAS 5413-06-9) differs in the placement of the phenyl group at the γ-position (C-4).
Key Differences :
- Limited data on its applications compared to the α-phenyl analog .
Methyl Ester Analog: Mthis compound (MAPA)
MAPA (CAS 16648-44-5) replaces the ethyl ester with a methyl group.
Hydrazono Derivatives
This compound reacts with diazonium salts to form hydrazono derivatives, which exhibit biological activity:
Key Findings :
- Hydrazono derivatives show antimicrobial activity (e.g., MIC values against S. aureus and E. coli) due to sulfonamide and hydrazone functional groups .
- The trimethoxybenzylidene analog forms stable crystals with intramolecular hydrogen bonds, relevant for material science .
Fluorinated Analog: Ethyl 2-fluoro-2-methyl-3-oxobutanoate
This derivative introduces a fluorine atom and methyl group at C-2 (CAS 122795-13-5).
Property | This compound | Fluorinated Analog |
---|---|---|
Substituents | Phenyl at C-2 | F and CH₃ at C-2 |
Molecular Formula | C₁₂H₁₄O₃ | C₇H₁₁FO₃ |
Reactivity | Electrophilic at β-keto | Enhanced stability due to F |
Biological Activity
Ethyl 3-oxo-2-phenylbutanoate (EOPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and synthetic biology. This article explores its structural characteristics, biological interactions, therapeutic potentials, and relevant research findings.
Structural Characteristics
This compound is characterized by the following structural features:
- Molecular Formula : CHO
- Molecular Weight : Approximately 206.24 g/mol
- Functional Groups : Contains a keto group and an ethyl ester functional group, contributing to its reactivity.
The presence of a phenyl group attached to the second carbon of the butanoate chain enhances its chemical properties and biological interactions .
Enzyme Interactions
Research indicates that EOPA interacts with various enzymes, potentially influencing metabolic pathways. Notably, it has been studied for its role in synthesizing phenylacetone, which is associated with amphetamine production. This interaction may lead to inhibition of specific enzymes involved in metabolic processes, particularly those regulating blood pressure through the renin-angiotensin system .
Antimicrobial and Cytotoxic Properties
EOPA derivatives have shown promising results in antimicrobial and cytotoxicity assays. For instance, studies on structurally similar compounds have demonstrated significant activity against multi-drug resistant (MDR) pathogens. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.073 mg/mL against pathogens like E. coli and S. aureus, indicating potential as novel antimicrobial agents .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various EOPA derivatives against common bacterial strains. The results indicated that some derivatives had MIC values lower than traditional antibiotics, suggesting their potential application in treating resistant infections .
- Therapeutic Implications : Another investigation highlighted EOPA's potential role as a precursor for anti-hypertensive drugs. The compound was synthesized via microbial reduction techniques, yielding high enantiomeric excesses suitable for pharmaceutical applications .
Comparative Analysis of Related Compounds
The following table summarizes key features of EOPA compared to related compounds:
Compound Name | Structural Features | Key Biological Activities |
---|---|---|
This compound (EOPA) | Ketone and phenyl group | Antimicrobial, enzyme inhibition |
Ethyl 3-oxo-4-phenylbutanoate | Different keto position | Varies in reactivity |
Methyl 3-oxo-2-phenylbutyrate | Methyl ester instead of ethyl | Generally less reactive |
Ethyl acetoacetate | Simpler ester without phenyl | Lacks specific biological activities |
This comparative analysis illustrates how variations in structure can significantly influence biological activity and pharmacological profiles.
Q & A
Q. Basic: What are the established synthetic routes for Ethyl 3-oxo-2-phenylbutanoate, and what experimental conditions are critical for optimal yields?
This compound is synthesized via two primary methods:
- Arylation of Ethyl Acetoacetate : Reacting ethyl acetoacetate with hypervalent diaryliodonium salts under metal-free conditions yields the product in ~53% yield. Key conditions include using CDCl₃ as the reaction medium, monitoring by ¹H/¹³C NMR, and purification via distillation or chromatography .
- Claisen Condensation : Hydrocinnamic acid reacts with diethyl oxalate in a Claisen condensation, followed by saponification and decarboxylation. This method emphasizes stoichiometric control and temperature regulation to avoid side reactions .
Critical parameters include solvent choice, reaction time, and purification techniques to minimize enol tautomerization, which complicates NMR analysis (e.g., dual peaks at δ 13.13 ppm for enolic OH) .
Q. Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Key signals include δ 4.15–4.27 (m, ester OCH₂CH₃), δ 2.19 (s, ketone-adjacent CH₂), and δ 7.13–7.41 (m, aromatic protons). Enolic tautomers may split signals (e.g., δ 4.69 for enolic CH) .
- ¹³C NMR : Peaks at δ 201.7 (ketone C=O) and δ 174.0 (ester C=O) confirm the β-ketoester structure .
- GC-MS : Retention time alignment with standards and molecular ion detection at m/z 207.1018 ([M+H]⁺) validate purity .
- HPLC-TOF : High-resolution mass spectrometry confirms molecular formula (C₁₂H₁₄O₃) with <2 ppm error .
Q. Basic: What common chemical transformations does this compound undergo, and what reagents are effective?
- Diazo Transfer : Reaction with diazomethane derivatives forms methyl 2-diazo-2-phenylacetate, a precursor for cyclopropanes or heterocycles. Conditions require anhydrous EtOH and reflux (80°C, 16 h) .
- Condensation Reactions : With hydrazines or benzimidazole derivatives, it forms pyrazoles or coumarin derivatives (e.g., 4-Methyl-3-phenyl-7-hydroxycoumarin) using acid catalysts like H₂SO₄/CF₃COOH .
- Reduction : Lithium aluminum hydride reduces the ketone to secondary alcohols, though over-reduction of the ester may occur without controlled stoichiometry .
Q. Advanced: How should researchers resolve contradictions in reported physical properties (e.g., boiling points)?
Discrepancies in boiling points (e.g., 140–144°C at 10 mmHg vs. 281.6°C at 760 mmHg ) arise from measurement conditions. To validate:
- Pressure Calibration : Use a digital manometer during distillation.
- Thermogravimetric Analysis (TGA) : Confirm decomposition thresholds under ambient pressure.
- Comparative Literature Review : Cross-reference with high-purity standards in peer-reviewed studies (e.g., NMR-pure samples in ).
Q. Advanced: Can biocatalytic methods be applied to modify this compound or its analogs?
Yes. Microbial reductases (e.g., Rhodotorula minuta) enantioselectively reduce structurally similar esters (e.g., ethyl 2-oxo-4-phenylbutanoate) to chiral alcohols (90–95% ee) in interface bioreactors. Key parameters:
- Substrate Loading : ≤10 mM to avoid toxicity.
- Co-Solvents : Methanol/water mixtures enhance solubility without inhibiting enzymes .
This approach could adapt to this compound for synthesizing enantiopure β-hydroxy esters.
Q. Advanced: How is this compound monitored in forensic contexts due to its role as a precursor?
As a phenylacetone precursor, forensic analysis involves:
- Derivatization : Conversion to phenylacetone via acid hydrolysis (HCl, 80°C), followed by GC-MS detection (retention time: ~9.2 min; m/z 135 [M]⁺) .
- Isotopic Labeling : ¹³C-labeled internal standards differentiate synthetic pathways in wastewater epidemiology .
Q. Advanced: What mechanistic insights govern its reactivity in heterocyclic synthesis?
- Knoevenagel Condensation : The β-ketoester’s enolate attacks electrophilic carbonyls (e.g., aldehydes), forming α,β-unsaturated intermediates for cyclization.
- Acid-Catalyzed Cyclization : In coumarin synthesis (e.g., 40a ), H₂SO₄/CF₃COOH protonates the ketone, enabling nucleophilic attack by resorcinol’s hydroxyl group.
Kinetic studies (e.g., variable-temperature NMR) reveal enol stabilization as the rate-limiting step .
Q. Advanced: How do tautomeric equilibria impact reaction outcomes, and how can they be controlled?
The keto-enol tautomerism (evident in dual NMR peaks ) affects nucleophilicity:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the enol form, enhancing reactivity in aldol condensations.
- Temperature Control : Lower temperatures (<0°C) favor the keto form, reducing side reactions during esterifications.
- Additives : Boron trifluoride etherate shifts equilibrium toward the enolate, improving yields in Claisen-like reactions .
Properties
IUPAC Name |
ethyl 3-oxo-2-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRUKIPYVGHRFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-05-8 | |
Record name | Ethyl α-acetylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5413-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl acetylphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5413-05-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl acetylphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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